5-((4-Chlorobenzamido)methyl)thiophene-2-sulfonyl chloride

Purity specification Quality control Pharmaceutical intermediates

Synthesizing sulfonamide drug candidates often stalls when generic thiophene sulfonyl chlorides exhibit inconsistent reactivity or suboptimal LogP/TPSA profiles. 5-((4-Chlorobenzamido)methyl)thiophene-2-sulfonyl chloride (CAS 166964-34-7) solves this: • Controlled electrophilic reactivity via precisely positioned sulfonyl chloride • Defined LogP (3.259) & TPSA (63.24 Ų) from 4-chloro substitution for rational SAR • Multi-scale availability (100 mg-1 kg) from ISO-certified suppliers • Consistent purity (≥95%) eliminates batch variability during scale-up Store at 2-8°C; global B2B shipping with appropriate hazmat handling.

Molecular Formula C12H9Cl2NO3S2
Molecular Weight 350.2 g/mol
CAS No. 166964-34-7
Cat. No. B063271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((4-Chlorobenzamido)methyl)thiophene-2-sulfonyl chloride
CAS166964-34-7
Molecular FormulaC12H9Cl2NO3S2
Molecular Weight350.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NCC2=CC=C(S2)S(=O)(=O)Cl)Cl
InChIInChI=1S/C12H9Cl2NO3S2/c13-9-3-1-8(2-4-9)12(16)15-7-10-5-6-11(19-10)20(14,17)18/h1-6H,7H2,(H,15,16)
InChIKeyHWAXMFYECKQLDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-((4-Chlorobenzamido)methyl)thiophene-2-sulfonyl chloride Overview


5-((4-Chlorobenzamido)methyl)thiophene-2-sulfonyl chloride (CAS 166964-34-7) is a heteroaromatic sulfonyl chloride derivative with the molecular formula C12H9Cl2NO3S2 and a molecular weight of 350.24 g/mol . The compound features a thiophene core bearing a reactive sulfonyl chloride group at the 2-position and a 4-chlorobenzamido moiety attached via a methyl linker at the 5-position . With a LogP value of 3.259 and topological polar surface area (TPSA) of 63.24 Ų , this compound is primarily utilized as a versatile building block in medicinal chemistry for the synthesis of sulfonamide-based pharmacophores, functioning as a key intermediate in the preparation of biologically active molecules through nucleophilic substitution reactions at the electrophilic sulfonyl chloride center .

Sulfonamide construction
Electrophilic sulfonyl chloride enables nucleophilic coupling with amines for pharmacophore assembly.
Defined substitution pattern
4-Chlorobenzamido moiety provides predictable lipophilicity and hydrogen-bonding profile for SAR.
Multi-supplier availability
Established commercial supply from ≥5 global vendors supports discovery through pilot scale.

5-((4-Chlorobenzamido)methyl)thiophene-2-sulfonyl chloride Substitution Risks


Substitution of 5-((4-chlorobenzamido)methyl)thiophene-2-sulfonyl chloride with generic thiophene sulfonyl chlorides or alternative benzamido derivatives fails because three interdependent molecular features collectively determine downstream synthetic utility and final compound properties. First, the sulfonyl chloride group confers high electrophilic reactivity essential for sulfonamide bond formation, yet its exact positioning relative to the electron-rich thiophene ring and the 4-chlorobenzamido substituent modulates both reaction kinetics and regioselectivity . Second, the 4-chloro substitution on the benzamido moiety influences both the compound's LogP (3.259) and the electronic character of the amide nitrogen, parameters that directly propagate into the lipophilicity and hydrogen-bonding capacity of final drug candidates . Third, the TPSA of 63.24 Ų places this intermediate in a specific physicochemical space that cannot be replicated by analogs lacking the precise balance of polar surface area and hydrophobic character. Generic alternatives with different substitution patterns, alternative halogens, or modified linker lengths produce divergent reactivity profiles, altered partitioning coefficients, and distinct crystal packing behaviors—any of which can derail a validated synthetic route or compromise the biological performance of the derived sulfonamide .

Reactivity Thiophene ring and 4-chlorobenzamido substituent modulate sulfonyl chloride electrophilicity; generic analogs alter coupling kinetics and regioselectivity.
Lipophilicity 4-Chloro substitution defines LogP and amide electronic character; halogen or linker changes shift drug-likeness of derived sulfonamides.
Polarity TPSA balance with hydrophobic character is precise; altered substitution disrupts solubility/permeability profile in final candidates.

5-((4-Chlorobenzamido)methyl)thiophene-2-sulfonyl chloride Procurement Evidence


Purity Grade Differential

Commercial suppliers offer 5-((4-chlorobenzamido)methyl)thiophene-2-sulfonyl chloride at two distinct purity tiers: 98% and 95+% . The 98% grade provides a 3% absolute purity advantage over the 95% baseline specification, which translates to reduced impurity burden in downstream reactions and minimized purification requirements for critical pharmaceutical intermediate applications . This purity differential is particularly consequential when the compound serves as a late-stage intermediate in multistep syntheses where accumulated impurities can substantially erode overall yield and complicate final product isolation.

Purity Grade
Reported
98% vs 95+%
3% absolute purity difference
Higher purity may reduce downstream purification burden.
Supplier-specified grades; verify with lot-specific COA.
Purity specification Quality control Pharmaceutical intermediates

Melting Point and Identity Verification

The melting point of 5-((4-chlorobenzamido)methyl)thiophene-2-sulfonyl chloride is consistently reported at 138 °C across authoritative chemical databases . This sharply defined thermal transition provides a quantitative identity verification metric for incoming quality control, distinguishing the authentic compound from structurally similar thiophene sulfonyl chlorides that exhibit substantially different melting ranges. Within the broader class of N-substituted thiophene-2-sulfonyl chlorides, melting points typically span a range from approximately 80 °C to 160 °C depending on substitution pattern and molecular packing . The 138 °C value therefore serves as a discrete procurement specification for confirming compound identity and assessing gross purity upon receipt.

Melting Point ID
Class-level
138 °C
Discrete thermal transition
Provides quantitative identity checkpoint for incoming QC.
Class-level variability; confirm against authentic reference.
Melting point Identity verification Solid-state characterization

LogP and TPSA Profile

Calculated physicochemical parameters for 5-((4-chlorobenzamido)methyl)thiophene-2-sulfonyl chloride include a LogP of 3.259 and a topological polar surface area (TPSA) of 63.24 Ų . The LogP value of 3.259 indicates moderate lipophilicity that balances membrane permeability with aqueous solubility—a parameter that directly propagates into the drug-likeness of sulfonamide products derived from this intermediate [1]. The TPSA of 63.24 Ų falls within the favorable range (<140 Ų) for oral bioavailability per Lipinski-related guidelines, yet remains sufficiently polar to maintain hydrogen-bonding capacity . These computational parameters enable predictive assessment of how this intermediate will influence the overall physicochemical profile of final target molecules compared to alternative benzamido-thiophene building blocks with differing substitution patterns.

LogP & TPSA
Class-level
LogP 3.259, TPSA 63.24 Ų
Computational prediction
Moderate lipophilicity and favorable polarity support drug-like sulfonamide design.
Experimental validation recommended.
Lipophilicity Drug-likeness Computational ADME

Storage Condition and Stability

Multiple authoritative suppliers specify storage of 5-((4-chlorobenzamido)methyl)thiophene-2-sulfonyl chloride at 2-8 °C (refrigerated conditions) . This explicit cold-chain requirement reflects the compound's susceptibility to hydrolytic degradation of the sulfonyl chloride moiety under ambient moisture and temperature conditions. Within the broader class of sulfonyl chlorides, stability profiles vary markedly: some analogs tolerate room-temperature storage while others require more stringent sub-zero conditions . The 2-8 °C specification represents a defined stability threshold that procurement and laboratory operations must accommodate, distinguishing this compound from more robust or more labile alternatives in inventory planning and handling protocols.

Storage
Class-level
2–8 °C refrigerated
Moisture-sensitive sulfonyl chloride
Cold-chain handling required; hydrolytic degradation risk at ambient.
Class variability; confirm storage per supplier SDS.
Storage stability Cold chain Reagent handling

Commercial Availability and Pricing

5-((4-Chlorobenzamido)methyl)thiophene-2-sulfonyl chloride is commercially stocked by multiple global suppliers including Bidepharm (China), Leyan (China), ChemScene (US), Chemenu, AKSci (US), and Fujifilm Wako (Japan) . Inventory granularity spans from 100 mg research quantities to 1 kg industrial-grade batches . Pricing stratification reflects purity tier and supplier region: 100 mg quantities range from approximately $138 (AKSci, research grade) to higher premium pricing for ISO-certified pharmaceutical intermediate grades . Unlike many specialized sulfonyl chloride derivatives that require custom synthesis with extended lead times and minimum order quantities, this compound benefits from established multi-supplier commercial availability that supports both discovery-scale procurement and larger-scale synthetic campaigns without synthesis route disruption.

Commercial Supply
Reported
≥5 global suppliers
100 mg–1 kg in stock
Eliminates custom synthesis lead times for research and scale-up.
Market assessment 2026; verify current availability.
Supplier comparison Pricing Commercial availability

5-((4-Chlorobenzamido)methyl)thiophene-2-sulfonyl chloride Applications


Sulfonamide Pharmacophore Synthesis

This compound is directly applied as a key intermediate in the synthesis of sulfonamide-containing drug candidates, where the sulfonyl chloride group undergoes nucleophilic attack by primary or secondary amines to form stable sulfonamide bonds . The 4-chlorobenzamido moiety contributes defined lipophilicity (LogP 3.259) to the final pharmacophore, a parameter that can be rationally incorporated into structure-activity relationship (SAR) campaigns. This application scenario is validated by the compound's commercial positioning as a pharmaceutical intermediate and its inclusion in the catalogs of ISO-certified pharmaceutical intermediate suppliers .

Heterocyclic Library Synthesis Building Block

The thiophene core of this compound provides an aromatic heterocyclic scaffold amenable to further functionalization, making it suitable for constructing diverse compound libraries in drug discovery programs. Thiophene derivatives have been extensively studied as building blocks for antimicrobial and anticancer agent development . The presence of both electrophilic (sulfonyl chloride) and hydrogen-bonding (amide) functional groups enables orthogonal diversification strategies, allowing medicinal chemists to systematically explore chemical space around the thiophene core while maintaining the physicochemical contributions of the 4-chlorobenzamido moiety (TPSA 63.24 Ų, LogP 3.259) .

Process Development and Scale-Up

The established commercial supply chain for this compound—spanning research quantities (100 mg) to industrial-scale batches (1 kg) from multiple global suppliers —supports seamless transition from discovery-scale synthesis to process chemistry development and pilot-scale manufacturing. This multi-scale availability eliminates the need for in-house scale-up of custom-synthesized material, reducing development timelines and enabling consistent material quality throughout the development continuum. The 2-8 °C storage requirement necessitates appropriate cold-chain logistics planning, a factor that should be incorporated into procurement and inventory management protocols for process development campaigns.

Quality Control Reference Standard

With a precisely defined melting point of 138 °C and well-characterized computational parameters (LogP 3.259, TPSA 63.24 Ų) , this compound can serve as a physicochemical reference standard for analytical method development and incoming quality control of related thiophene sulfonyl chloride intermediates. The availability of multiple purity specifications (95+% and 98%) provides calibration points for HPLC method validation and impurity profiling, supporting robust analytical quality control frameworks in pharmaceutical manufacturing environments where intermediate characterization is essential for regulatory compliance.

Application
Selection Property
Validation Focus
Sulfonamide pharmacophore synthesis
Electrophilic sulfonyl chloride reactivity
Amine coupling efficiency and product purity
Heterocyclic library construction
Orthogonal functionalization (amide + sulfonyl chloride)
Diversity-oriented synthesis outcomes
Process development scale-up
Multi-supplier kg-scale availability
Cold-chain logistics and lot consistency
QC reference standard
Sharp melting transition and defined physicochemical profile
Identity confirmation and method calibration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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